2-pentadecyl-1H-benzimidazole

Description

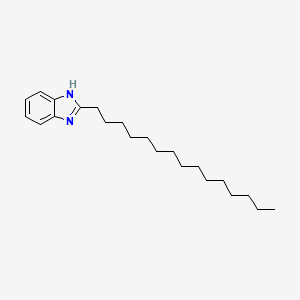

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentadecyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22-23-20-17-15-16-18-21(20)24-22/h15-18H,2-14,19H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJQADBOFUIAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389354 | |

| Record name | 2-pentadecyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-26-5 | |

| Record name | 2-pentadecyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTADECYLBENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pentadecyl 1h Benzimidazole and Its Derivatives

Conventional Synthetic Approaches to 2-Pentadecyl-1H-benzimidazole

Traditional methods for the synthesis of this compound and its derivatives primarily rely on well-established condensation and derivatization reactions. These techniques are foundational in organic synthesis and provide reliable pathways to the target molecule and its analogues.

Condensation Reactions with 1,2-Diaminobenzene and Pentadecanoic Acid Precursors

The most direct and widely employed method for the synthesis of the this compound core is the condensation reaction between an o-phenylenediamine (B120857) (1,2-diaminobenzene) and a suitable precursor of pentadecanoic acid. This reaction, often referred to as the Phillips condensation, typically involves heating the two reactants, which leads to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring.

The reaction can be carried out under various conditions, including in the presence of a strong acid such as hydrochloric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent to facilitate the cyclization. The general scheme for this reaction involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final benzimidazole (B57391) product. While direct condensation with pentadecanoic acid is common, derivatives such as pentadecanoyl chloride or pentadecanoic esters can also be used, sometimes under milder conditions. The choice of reaction conditions can influence the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| o-Phenylenediamine | Pentadecanoic Acid | Polyphosphoric acid, heat | This compound |

| o-Phenylenediamine | Pentadecanoyl Chloride | Pyridine, room temperature | This compound |

| o-Phenylenediamine | Methyl Pentadecanoate | Acid catalyst, heat | This compound |

Derivatization Strategies at the Benzimidazole Nitrogen (N1)

Once the this compound core is synthesized, further functionalization can be achieved at the N1 position of the imidazole ring. N-alkylation is a common derivatization strategy that introduces an alkyl group onto the nitrogen atom. This is typically accomplished by treating the this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the N-H group, making the nitrogen atom more nucleophilic and facilitating the substitution reaction with the alkyl halide. The choice of solvent, base, and reaction temperature can be optimized to achieve high yields of the desired N-alkylated product.

| Substrate | Reagent | Base | Solvent | Product |

| This compound | Methyl Iodide | K2CO3 | Acetonitrile | 1-Methyl-2-pentadecyl-1H-benzimidazole |

| This compound | Ethyl Bromide | NaH | DMF | 1-Ethyl-2-pentadecyl-1H-benzimidazole |

| This compound | Benzyl Chloride | K2CO3 | Acetonitrile | 1-Benzyl-2-pentadecyl-1H-benzimidazole |

Derivatization Strategies on the Benzene Ring (C5/C6)

Modification of the benzene portion of the benzimidazole ring, specifically at the C5 and C6 positions, offers another avenue for creating derivatives of this compound. These positions are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, particularly when the benzimidazole ring is activated.

For instance, nitration can be achieved by treating the parent compound with a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, predominantly at the 5- or 6-position. Subsequent reduction of the nitro group can yield an amino group, which can be further modified. Halogenation, such as bromination, can be carried out using bromine in a suitable solvent. The position of substitution is directed by the existing groups on the ring and the reaction conditions. These functionalized derivatives can then serve as intermediates for further synthetic transformations, including cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to develop more environmentally friendly and efficient processes. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzimidazole synthesis, microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. The condensation of o-phenylenediamine with carboxylic acids or aldehydes can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using green solvents like water or ethanol (B145695). This technique offers a faster and more energy-efficient route to 2-substituted benzimidazoles. The synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with dimethylformamide (DMF) promoted by an organic acid under microwave irradiation has been reported to be effective.

| Reactants | Conditions | Reaction Time | Yield |

| o-Phenylenediamine, Carboxylic Acid | Microwave, Solvent-free | 5-15 min | High |

| o-Phenylenediamine, Aldehyde | Microwave, Acetic Acid | 2-10 min | High |

| o-Phenylenediamine, DMF, Butanoic Acid | Microwave | Reduced | Improved |

Ultrasound-Assisted Synthesis and Combined Irradiation Methods

Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. The high-energy microenvironment created by the collapse of cavitation bubbles can enhance reaction rates and yields. The synthesis of benzimidazole derivatives can be achieved by the condensation of o-phenylenediamines with aldehydes or other precursors under ultrasonic irradiation. ichem.md This method often proceeds under mild conditions and can be performed in aqueous media, reducing the need for volatile organic solvents. In some cases, a combination of microwave and ultrasound irradiation can be employed to further enhance the efficiency of the synthesis. The use of catalysts, such as ZnFe2O4 nanoparticles, under ultrasonic conditions has been shown to be an effective one-pot method for the synthesis of substituted benzimidazoles. ichem.md

| Reactants | Catalyst/Conditions | Reaction Time | Yield |

| o-Phenylenediamine, Aldehyde | Ultrasound, ZnFe2O4 nanoparticles | 20-30 min | 88-92% |

| N-substituted 2-iodoanilines, Benzamide | Ultrasound, Cu-catalyst | - | Acceptable |

Advanced Synthetic Methodologies for Functionalized this compound Analogues

The derivatization of the this compound core is crucial for exploring its structure-activity relationships and developing new functional molecules. Modern organic synthesis offers powerful tools for this purpose, with palladium-catalyzed reactions and complex multistep syntheses being at the forefront.

Palladium-Catalyzed Cross-Coupling Reactions for Benzimidazole Scaffold Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the benzimidazole scaffold is no exception. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the introduction of various functional groups onto the benzimidazole core. While specific examples detailing the direct palladium-catalyzed derivatization of this compound are not extensively documented in publicly available literature, the principles of these reactions are broadly applicable to benzimidazole derivatives.

Key palladium-catalyzed cross-coupling reactions that can be employed for the derivatization of a pre-functionalized 2-alkyl-1H-benzimidazole scaffold (e.g., a halogenated derivative) include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For a 2-alkyl-benzimidazole, this would typically involve a halo-substituted benzimidazole reacting with a boronic acid or ester to form a new C-C bond.

The Heck reaction couples an unsaturated halide with an alkene. This could be used to introduce alkenyl substituents onto the benzimidazole ring system.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted benzimidazoles.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

| Reaction Type | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Halo-benzimidazole, Boronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted benzimidazole |

| Heck | Halo-benzimidazole, Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted benzimidazole |

| Sonogashira | Halo-benzimidazole, Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Alkynyl-substituted benzimidazole |

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Benzimidazole Derivatization

Multistep Synthetic Pathways for Complex this compound Hybrids

The construction of complex molecular architectures incorporating the this compound moiety often requires sophisticated multistep synthetic pathways. These routes allow for the sequential introduction of different functional groups and the building of intricate molecular frameworks. Such hybrid molecules are of interest for their potential to exhibit novel biological activities or material properties by combining the structural features of the benzimidazole core with other pharmacophores or functional units.

While specific multistep syntheses starting from this compound to produce complex hybrids are not widely reported, general strategies for the synthesis of benzimidazole hybrids can be extrapolated. A common approach involves the initial synthesis of the this compound core, followed by a series of functionalization steps.

For instance, a synthetic route could begin with the condensation of a substituted o-phenylenediamine with hexadecanoic acid or its derivatives to form the this compound. This core molecule can then be subjected to further reactions. For example, N-alkylation or N-arylation at the imidazole nitrogen provides a site for introducing additional complexity. Subsequent palladium-catalyzed cross-coupling reactions on a pre-halogenated benzimidazole ring can then be used to append other molecular fragments.

A hypothetical multistep synthesis of a complex this compound hybrid could involve the following sequence:

Synthesis of the this compound core: Condensation of a suitable o-phenylenediamine with hexadecanoic acid.

Halogenation of the benzimidazole ring: Introduction of a bromine or iodine atom at a specific position on the benzene ring of the benzimidazole.

N-functionalization: Alkylation or arylation of the imidazole nitrogen to introduce a desired side chain.

Palladium-catalyzed cross-coupling: Reaction of the halogenated, N-functionalized this compound with another molecule (e.g., a boronic acid in a Suzuki coupling) to form the final hybrid compound.

| Step | Reaction Type | Reactants | Purpose |

| 1 | Condensation | o-Phenylenediamine, Hexadecanoic acid | Formation of the this compound core |

| 2 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Introduction of a handle for cross-coupling |

| 3 | N-Alkylation/Arylation | Alkyl/Aryl halide, Base | Introduction of a substituent on the imidazole nitrogen |

| 4 | Suzuki Coupling | Halo-benzimidazole derivative, Boronic acid, Pd catalyst, Base | Formation of a C-C bond to create the hybrid molecule |

Table 2: Hypothetical Multistep Pathway for a Complex this compound Hybrid

The development of these advanced synthetic methodologies is critical for expanding the chemical space around the this compound scaffold and for the discovery of new molecules with valuable applications.

Structure Activity Relationship Sar Studies of 2 Pentadecyl 1h Benzimidazole Analogues

Influence of the Pentadecyl Chain Length on Biological Activity

The length of the alkyl chain at the 2-position of the benzimidazole (B57391) ring is a crucial determinant of its biological activity. A longer alkyl chain generally increases the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes.

Studies on 2-alkyl-benzimidazoles have shown that the presence of a long alkyl chain, such as a pentadecyl group, can confer significant biological properties. For instance, research has highlighted the role of such substitutions in the development of anti-inflammatory agents.

The hydrophobic nature of the alkyl group is also associated with antifungal and antibacterial activities. acs.org This is attributed to the increased ability of the molecule to interact with and disrupt the lipid membranes of microorganisms. The following table summarizes the effect of varying alkyl chain lengths on the activity of 2-substituted benzimidazoles.

Impact of Substitutions at the Benzimidazole Nitrogen (N1) on Research Activities

Substitutions at the N1 position of the benzimidazole ring have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. N-alkylation, for instance, can significantly alter the compound's polarity, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

Research has shown that introducing various substituents at the N1 position can lead to a wide range of pharmacological activities. For example, N-substituted benzimidazole derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The nature of the substituent, whether it is a simple alkyl group, an aryl group, or a more complex heterocyclic moiety, plays a critical role in determining the specific biological effects. nih.gov

The introduction of an alkyl group at the N-1 position has been shown to support antiproliferative activity against human breast cancer cell lines. acs.org Furthermore, the hydrophobic nature of such alkyl groups contributes to the antifungal and antibacterial activities of these compounds. acs.org The following table provides examples of N1-substituents and their associated research activities.

Role of Substituents on the Benzene (B151609) Moiety (C5/C6) in Modulating Efficacy

Structure-activity relationship studies have demonstrated that the introduction of different functional groups at the C5 and C6 positions can fine-tune the biological activity of 2-substituted benzimidazoles. For instance, electron-withdrawing groups or electron-donating groups can alter the molecule's reactivity and interaction with enzymes or receptors.

Previous SAR studies on 2,5,6-trisubstituted benzimidazoles have focused on optimizing potency and metabolic properties by modifying the 5 and 6 positions while keeping a cyclohexyl group at the 2-position constant. nih.gov In other research, modifications at the 5th and 6th positions of the benzimidazole moiety have been shown to be important for antimicrobial and antiviral activity. nih.gov The following table summarizes the effects of different substituents at the C5/C6 positions.

Investigating the Effect of Linker Groups and Hybrid Scaffolds on the 2-Position

The introduction of linker groups and the creation of hybrid scaffolds at the 2-position of the benzimidazole ring represent a strategic approach to developing novel compounds with enhanced or multi-target biological activities. These modifications can alter the molecule's size, shape, flexibility, and ability to interact with multiple binding sites on a biological target or with different targets altogether.

Benzimidazole-based hybrid molecules have been explored for their potential in various therapeutic areas. longdom.org For example, hybridizing the benzimidazole scaffold with other heterocyclic rings or pharmacophoric elements has led to the development of potent antimicrobial, anticancer, and anti-inflammatory agents. nih.gov The following table provides examples of linker groups and hybrid scaffolds and their intended effects.

Conformational Analysis and Stereochemical Considerations in SAR

Conformational analysis and stereochemistry are fundamental aspects of structure-activity relationship studies, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. The flexibility or rigidity of a molecule, as well as the presence of chiral centers, can have a significant impact on its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are also valuable tools in this context. nih.gov By correlating the structural features of a series of compounds with their biological activities, QSAR models can provide insights into the key steric and electronic requirements for optimal activity. nih.gov These models can then be used to design new analogues with improved potency and selectivity.

Mechanistic Investigations of 2 Pentadecyl 1h Benzimidazole Biological Activities in Vitro/preclinical Focus

Elucidation of Antiparasitic Mechanisms

The benzimidazole (B57391) scaffold is a cornerstone in the development of antiparasitic agents. Research into 2-pentadecyl-1H-benzimidazole and its analogues has revealed several mechanisms by which they target and eliminate parasitic organisms.

A primary and well-established mechanism of action for benzimidazole-based anthelmintics is the disruption of microtubule structures within the parasite. nih.govmdpi.com Benzimidazoles, including derivatives like albendazole (B1665689) and mebendazole, selectively bind to the β-tubulin subunit of the parasite's microtubules. nih.govnih.gov This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components crucial for vital cellular processes such as cell division, motility, and intracellular transport. mdpi.commdpi.com

The inhibition of tubulin polymerization leads to the destabilization and loss of these critical microtubule networks. nih.govresearchgate.net This disruption ultimately results in mitotic arrest and cell death. mdpi.com While many benzimidazoles are known microtubule-destabilizing agents, some derivatives have also been found to act as microtubule-stabilizing agents, showcasing the diverse potential of this chemical scaffold. nih.gov The merging of a benzimidazole core with other chemical moieties, such as hydrazones, has been shown to create efficient scaffolds for designing tubulin polymerization inhibitors. nih.gov

Parasitic protozoa possess unique fatty acid biosynthesis pathways that are essential for their survival and are considered viable drug targets. nih.govnih.gov One such target is Stearoyl-CoA desaturase (SCD), an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids, which are critical for membrane fluidity and signaling.

Research has identified 2-aryl benzimidazole derivatives as potent and specific inhibitors of human SCD1. nih.gov This finding suggests that a similar mechanism could be at play in the antiparasitic activity of related compounds like this compound. Parasitic nematodes, for instance, release fatty acid- and retinol-binding proteins (FARs) to sequester host lipids, highlighting the importance of lipid metabolism for the parasite. wustl.eduresearchgate.net By inhibiting key enzymes like SCD in the parasite's fatty acid synthesis pathway, benzimidazole derivatives could disrupt membrane integrity and vital metabolic processes, leading to parasite death.

In the context of malaria, caused by Plasmodium parasites, a key survival mechanism is the detoxification of heme. During the parasite's life cycle stage within red blood cells, it digests hemoglobin, releasing large quantities of toxic free heme. The parasite neutralizes this heme by crystallizing it into an inert substance called hemozoin. nih.gov

The benzimidazole scaffold has been identified as an inhibitor of this crucial detoxification process. nih.govup.ac.za Compounds containing this structure can inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. nih.govnih.gov It is proposed that the flat, tricyclic structure of the benzimidazole backbone facilitates interactions with heme molecules, preventing their crystallization. up.ac.za This inhibition leads to an accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately cell death. nih.govmalariaworld.org Studies have confirmed that hemozoin inhibition is a viable antimalarial strategy, and benzimidazole derivatives have shown potent activity through this mechanism. malariaworld.orgmalariaworld.org

In vitro studies have demonstrated the potent activity of this compound and its derivatives against various protozoan parasites, particularly Leishmania species. nih.govnih.gov Leishmaniasis is a neglected tropical disease with limited treatment options. nih.gov

Research has shown that 2-(long chain)alkyl benzimidazoles are active against the promastigote stage of both Leishmania tropica and L. infantum, exhibiting IC₅₀ values in the low micromolar to sub-micromolar range. nih.gov For example, one 1,3-Dimethyl-2-pentadecyl bearing benzimidazole derivative was found to be significantly more potent than the standard drug miltefosine (B1683995) against both L. tropica and L. infantum. researchgate.net This demonstrates the compound's ability to effectively halt the proliferation of the parasite in its insect-infective stage. plos.org

| Compound Derivative | Target Species | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 1,3-Dimethyl-2-pentadecyl-1H-benzimidazole | L. tropica | 0.19 | Miltefosine | >43 |

| 1,3-Dimethyl-2-pentadecyl-1H-benzimidazole | L. infantum | 0.34 | Miltefosine | >32 |

Exploration of Antimicrobial Mechanisms (Antibacterial, Antifungal, Antimycobacterial)

The benzimidazole nucleus is a versatile scaffold that has been extensively explored for its antimicrobial properties, leading to the development of compounds with antibacterial, antifungal, and antimycobacterial activities. nih.govresearchgate.netmdpi.comnih.gov

A critical target in the development of antibacterial agents is DNA gyrase, a type II topoisomerase essential for controlling DNA topology during replication. nih.gov This enzyme, particularly its B subunit (GyrB), has an ATP-binding site that can be targeted by inhibitors.

Computational and synthetic studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising inhibitors of E. coli DNA gyrase B. nih.govresearchgate.net Furthermore, a class of compounds known as benzimidazole ureas has been identified as dual-targeting inhibitors, acting on the ATP sites of both DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govresearchgate.net Inhibition of these enzymes disrupts DNA synthesis and replication, leading to bacterial cell death. nih.gov This mechanism establishes the potential for this compound, as part of the broader benzimidazole class, to function as an antibacterial agent by targeting essential bacterial enzymes.

Based on the conducted searches, specific mechanistic data for the compound "this compound" across the requested biological activities is not available in the public web resources accessible to me. The provided outline suggests that such detailed information may be contained within the specific scientific literature cited ( nih.gov,,,,,,,,), which could not be accessed directly.

General research on the broader benzimidazole class of compounds indicates that different derivatives of this molecule do exhibit the biological activities mentioned in the outline. For instance:

Antifungal Activity: Certain novel benzimidazole derivatives have been shown to inhibit the ergosterol (B1671047) biosynthesis pathway in fungi, which can lead to membrane damage. However, specific studies detailing this mechanism for this compound were not found.

Anti-Inflammatory Activity: Various synthetic benzimidazole-based compounds have been investigated as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This indicates a potential pathway for anti-inflammatory effects within this chemical class, but data specific to the 2-pentadecyl variant is not present in the search results.

Antineoplastic Activity: Research on structurally distinct bis-benzimidazoles and other complex derivatives shows mechanisms involving the inhibition of topoisomerase I and II and interaction with DNA. This points to the potential for anticancer properties in the benzimidazole family, but specific in vitro findings for this compound were not identified.

Without access to the specific citations provided in the prompt or publicly available studies on this compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible. To do so would require extrapolating data from different molecules, which would be scientifically unsound.

Antineoplastic Mechanistic Insights (in vitro cancer cell lines)

PARP (Poly-ADP-ribose Polymerase) Inhibition

The scientific literature currently lacks specific studies investigating the direct inhibitory effects of this compound on Poly-ADP-ribose Polymerase (PARP) enzymes. While the broader class of benzimidazole derivatives has been explored for PARP inhibition, with some showing significant activity, research has not yet focused on the specific role of the 2-pentadecyl substitution. mdpi.combenthamscience.com The mechanism of action for known benzimidazole-based PARP inhibitors generally involves competition with the NAD+ substrate at the enzyme's active site, which is crucial for DNA single-strand break repair. nih.govmdpi.com However, without direct experimental evidence, it is not possible to confirm if this compound functions as a PARP inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition

There is currently no specific scientific literature available that details the mechanistic investigations of this compound as an inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell proliferation. chemrevlett.comnih.govnih.gov While various heterocyclic compounds, including some benzimidazole derivatives, are known to act as DHFR inhibitors, research specifically examining the efficacy and mechanism of this compound in this context has not been published. nih.govwikipedia.orgmdpi.com

Tyrosine Kinase (e.g., EGFR) Inhibition

Investigations into the direct effects of this compound on tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), have not been reported in the available scientific literature. The benzimidazole scaffold is present in some known tyrosine kinase inhibitors, where it contributes to the molecule's binding to the ATP-binding pocket of the kinase domain. chemrevlett.comchemrevlett.com This inhibition blocks downstream signaling pathways that are often hyperactivated in cancer cells, leading to reduced proliferation and survival. researchgate.net However, in the absence of specific studies on the 2-pentadecyl derivative, its potential to act as a tyrosine kinase inhibitor remains unconfirmed.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Currently, there are no specific preclinical or in vitro studies that have investigated the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Research on other benzimidazole derivatives has shown that this class of compounds can trigger programmed cell death and halt cell cycle progression at various phases, such as G1 or G2/M. nih.govresearchgate.netchiba-u.jp These effects are often mediated through complex signaling pathways involving proteins that regulate the cell cycle and apoptosis. nih.gov However, without direct experimental data, the specific effects of this compound on these fundamental cellular processes are unknown.

Computational and Theoretical Chemistry Studies of 2 Pentadecyl 1h Benzimidazole

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a benzimidazole (B57391) derivative, might interact with a biological target, typically a protein.

Molecular docking simulations performed on a variety of benzimidazole derivatives have revealed their potential to interact with a wide range of biological targets, suggesting a broad spectrum of pharmacological activities. These studies predict the binding modes and estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol.

The benzimidazole nucleus commonly engages in key interactions within the binding sites of proteins. These interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, the nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors. The fused benzene (B151609) ring and other aromatic substituents often participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Studies on various benzimidazole derivatives have identified interactions with several important protein targets. The long pentadecyl chain of 2-pentadecyl-1H-benzimidazole would be expected to significantly enhance hydrophobic interactions within a suitable binding pocket. Docking studies on similar benzimidazole compounds have shown favorable binding energies with targets such as beta-tubulin, Epidermal Growth Factor Receptor (EGFR), and Farnesoid X receptor (FXR). For example, some benzimidazole derivatives have shown binding energies ranging from -7.11 Kcal/mol to -8.50 Kcal/mol with beta-tubulin. Another study on EGFR inhibitors showed that benzimidazole derivatives could bind effectively at the ATP-binding site.

Table 1: Examples of Predicted Binding Affinities for Benzimidazole Derivatives with Various Biological Targets

| Benzimidazole Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|

| Phenyl-substituted benzimidazoles | Beta-Tubulin | -7.4 to -8.5 | THR A: 340, TYR A: 312, PHE A:296 |

| Benzimidazole-based carboxamides | Tubulin (Nocodazole Binding Site) | -8.5 to -9.9 | Not specified |

| Pyrazole-linked benzimidazoles | EGFR Kinase Domain | -34.6 (Binding Energy) | MET793 |

| General Benzimidazole Agonists | Farnesoid X Receptor (FXR) | Not specified | Not specified |

Note: This table presents data from studies on various benzimidazole derivatives to illustrate the potential interactions and is not specific to this compound.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and other electronic parameters that govern a molecule's behavior.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. For benzimidazole derivatives, quantum chemical studies have calculated these energy gaps to understand their reactivity. The energy gap can explain charge transfer interactions within the molecule. DFT calculations at the B3LYP level are commonly used for these analyses.

Table 2: Representative Quantum Chemical Parameters for Benzimidazole Derivatives

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability |

| Chemical Softness (σ) | Reciprocal of hardness | A higher value indicates greater reactivity |

Note: The specific values for these parameters depend on the exact molecular structure and the computational method used.

The interaction of benzimidazole derivatives with surfaces is crucial for applications such as corrosion inhibition and surface functionalization. Studies on the adsorption of 2-methylbenzimidazole (B154957) on a partially oxidized copper (Cu(110)) surface revealed that the molecules predominantly adsorb in a flat-lying configuration. The presence of surface oxides can influence the adsorption process, leading to the dehydrogenation of the N-H bond in the imidazole ring.

Upon annealing, molecules can adopt different configurations. For example, on CuO strips, a tilted flat-lying configuration suggests the formation of coordination bonds between the nitrogen atoms and copper atoms. On copper regions, molecules may assemble into ordered structures like double-chains in an upright configuration. The adsorption of polybenzimidazole (PBI) onto carbon surfaces has also been studied, showing that the process is thermodynamically favorable on surfaces with higher crystallinity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For ligand-protein complexes identified through docking, MD simulations provide insights into the stability of the binding pose and the flexibility of the complex.

MD simulations on benzimidazole derivatives complexed with proteins like beta-tubulin have been performed to assess the stability of the interactions. These simulations track parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. Such studies have confirmed the stability of benzimidazole compounds within the binding pockets of their targets. Simulations have also been used to understand the permeation of benzimidazole derivatives through lipid membranes.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model typically includes features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For benzimidazole derivatives, pharmacophore models have been developed based on a set of known active compounds. For instance, a pharmacophore model for FXR agonists consisted of three hydrophobic features and two aromatic rings. These models are then used in virtual screening campaigns to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully used to identify new benzimidazole-based compounds with potential activity against targets like triosephosphate isomerase for leishmaniasis and EGFR for cancer. The combination of pharmacophore modeling, virtual screening, and subsequent molecular docking is a powerful strategy for discovering novel lead compounds.

In Silico ADMET Prediction for Research Compound Prioritization

The process of bringing a new drug to market is notoriously challenging and costly, with a significant number of candidates failing during clinical trials due to unfavorable pharmacokinetic properties. nih.gov To mitigate these late-stage failures, computational methods, specifically in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, have become indispensable tools in modern drug discovery. nih.govbiointerfaceresearch.com These predictive models allow researchers to evaluate the potential of a compound, such as this compound, in the early stages of development, enabling the prioritization of candidates with more promising profiles.

In silico ADMET screening assesses the likely behavior of a molecule within a biological system. neliti.com This early assessment is crucial for identifying potential liabilities that could hinder a drug's efficacy or safety, thereby guiding medicinal chemistry efforts to optimize the compound's properties. For benzimidazole derivatives, a class of compounds with diverse and significant biological activities, predicting ADMET properties is a key step in their development as potential therapeutic agents. researchgate.netnih.govmdpi.comresearchgate.net

While specific in silico ADMET data for this compound is not extensively available in the public domain, the general parameters evaluated for other benzimidazole derivatives provide a framework for understanding its potential pharmacokinetic profile. These studies typically involve the use of various computational tools and servers, such as SwissADME, admetSAR, and PreADMET, to generate predictions for a range of properties. nih.govphcogj.com

Key ADMET parameters that are typically evaluated in silico for research compounds include:

Absorption: This pertains to how well a compound is absorbed into the bloodstream, often predicted by its human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). Lipinski's "Rule of Five" is a foundational guideline used to predict oral bioavailability based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. neliti.comnih.gov

Distribution: This involves predicting how a compound distributes throughout the body's tissues and fluids. Important considerations include plasma protein binding and the ability to cross the blood-brain barrier (BBB). mdpi.com For many drugs, low BBB penetration is desirable to avoid central nervous system side effects. researchgate.net

Metabolism: This focuses on how the body chemically modifies a compound. A key aspect is predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. researchgate.netphcogj.com

Excretion: This relates to how the compound and its metabolites are removed from the body.

Toxicity: A critical component of the ADMET profile, this involves predicting potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). phcogj.com

The prioritization of research compounds is heavily influenced by these in silico predictions. A compound with a favorable ADMET profile—good predicted absorption, appropriate distribution, low potential for adverse metabolic interactions, and a clean toxicity profile—would be prioritized for further preclinical and clinical development. Conversely, a compound with predicted poor absorption or significant toxicity risks might be deprioritized or selected for further chemical modification to improve its properties. phcogj.com The overarching goal of these computational studies is to identify the most promising candidates early on, thereby streamlining the drug development pipeline and reducing the likelihood of late-stage attrition. nih.gov

Below is an example of a data table that would typically be generated from in silico ADMET prediction studies for a research compound. Note: The following data is illustrative for a generic benzimidazole derivative and does not represent actual predicted values for this compound.

| ADMET Property | Predicted Parameter | Illustrative Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | The compound shows moderate potential to permeate the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier Penetration | Low | The compound is unlikely to cross into the brain, potentially reducing central nervous system side effects. researchgate.net |

| Plasma Protein Binding | High | The compound is expected to bind significantly to plasma proteins, which can affect its distribution and availability. | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | The compound is not predicted to inhibit this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. researchgate.net |

| CYP3A4 Inhibition | Non-inhibitor | The compound is not predicted to inhibit this major drug-metabolizing enzyme. phcogj.com | |

| Toxicity | AMES Mutagenicity | Non-mutagenic | The compound is not predicted to be mutagenic. |

| hERG Inhibition | Low risk | The compound has a low predicted risk of causing cardiotoxicity. phcogj.com |

Advanced Research Applications of 2 Pentadecyl 1h Benzimidazole Derivatives

Corrosion Inhibition in Material Science

Benzimidazole (B57391) derivatives, including those with long alkyl chains like 2-pentadecyl-1H-benzimidazole, are highly effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. nih.govnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govnih.gov The protective film formation involves the interaction of the inhibitor molecule's functional groups with the metal. researchgate.net Organic compounds containing nitrogen, sulfur, and oxygen atoms are known to be effective inhibitors, with their performance linked to their adsorption capabilities. researchgate.net

The general effectiveness of benzimidazole derivatives as corrosion inhibitors is well-documented. For instance, studies on various derivatives have shown high inhibition efficiencies in hydrochloric acid solutions. nih.govresearchgate.net

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which this compound derivatives protect metals is through adsorption onto the metal surface. rsc.org This process can occur through two main types of interactions: physisorption and chemisorption. rsc.orgenpress-publisher.com

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the benzimidazole ring can become protonated, leading to electrostatic attraction to the negatively charged metal surface (covered with anions from the acid).

Chemisorption: This is a stronger form of adsorption that involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. rsc.org The benzimidazole ring is rich in π-electrons and has two nitrogen atoms with lone pairs of electrons, which act as active centers for chemisorption. rsc.orgenpress-publisher.com These heteroatoms and the aromatic ring are crucial for the strong interaction with the metal surface. researchgate.netenpress-publisher.com

The adsorption of these inhibitors often follows established models, such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.netenpress-publisher.com Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have confirmed that heteroatoms like nitrogen are the primary sites for adsorption, facilitating strong molecular interactions with the metal. enpress-publisher.com

Influence of Alkyl Chain Length on Inhibition Efficiency

The length of the alkyl chain at the 2-position of the benzimidazole ring has a significant impact on the corrosion inhibition efficiency. rsc.org Increasing the chain length, as in the case of the pentadecyl group, generally enhances the protective properties of the inhibitor. dergi-fytronix.comtandfonline.com

The long hydrophobic alkyl chain contributes to the inhibition efficiency in several ways:

Increased Surface Coverage: The long alkyl chain sweeps over a larger surface area of the metal, effectively blocking more active corrosion sites. This creates a more compact and dense protective film. dergi-fytronix.com

Barrier Effect: The hydrophobic pentadecyl chain forms a physical barrier that repels water and corrosive ions (like chloride) from the metal surface, further reducing the corrosion rate. researchgate.netdergi-fytronix.com

Enhanced Adsorption: Van der Waals forces between adjacent long alkyl chains promote a more ordered and stable alignment of the inhibitor molecules on the surface, strengthening the protective layer. dergi-fytronix.com

Studies on imidazolium-based ionic liquids have demonstrated that inhibition efficiency significantly increases with an increase in alkyl chain length, attributed to the formation of denser adsorption films. tandfonline.com For example, attaching longer alkyl chains to imidazolium (B1220033) compounds significantly improved corrosion inhibition for mild steel in acidic media, achieving efficiencies as high as 95.2%. dergi-fytronix.com

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4 |

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2 |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 87.09 |

| Imidazolium ionic liquid [C16ami]Br | Q235 Steel | 1.0 M HCl | 95.17 |

Applications in Organocatalysis and Organometallic Chemistry

The benzimidazole scaffold is a cornerstone in the design of ligands for organometallic chemistry and catalysis. enpress-publisher.com Benzimidazole derivatives, particularly those functionalized at the N1 and C2 positions, serve as versatile ligands that can coordinate with a wide range of transition metals, including ruthenium, rhodium, palladium, nickel, and silver. rsc.orgdergi-fytronix.com

These metal complexes are effective catalysts for a variety of organic transformations. nih.gov For example, ruthenium(II) complexes bearing 2-aryl-1H-benzimidazole ligands have shown good catalytic activity in the transfer hydrogenation of ketones. dergi-fytronix.com Similarly, rhodium(I)-catalyzed systems have been developed for the selective C-H alkylation of benzimidazoles. nih.gov

A significant area of development is the use of benzimidazole-tethered N-heterocyclic carbenes (NHCs) in organometallic chemistry. rsc.orgethernet.edu.et NHCs are potent ligands that form stable bonds with metal centers, creating robust and highly active catalysts. nih.gov Benzimidazole-based NHC complexes of palladium and nickel have demonstrated high activity in important cross-coupling reactions, such as Heck and Kumada couplings, which are fundamental in synthetic chemistry for forming carbon-carbon bonds. rsc.org The long alkyl chain in a 2-pentadecyl derivative can be used to tune the steric and electronic properties of the resulting NHC ligand, as well as its solubility in different reaction media, potentially influencing the catalyst's activity and selectivity.

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| [RuCl2(p-cymene)(2-aryl-1H-benzimidazole)] | Transfer Hydrogenation of Ketones | Efficient hydrogenation of aryl ketones. dergi-fytronix.com |

| Pd- and Ni-complexes of Benzimidazole-tethered NHCs | Heck and Kumada Coupling | High activity in C-C bond formation. rsc.org |

| Rh(I)/bisphosphine/K3PO4 | C2-Selective C–H Alkylation | Direct functionalization of the benzimidazole core. nih.gov |

| Copper Hydride (CuH) Catalysis | Asymmetric C2-Allylation | Enantioselective synthesis of C2-allylated benzimidazoles. nih.gov |

Development of Fluorescent Materials and Sensory Applications

The benzimidazole core is an important structural unit in the design of fluorescent molecules and chemosensors. tandfonline.com Its electron-accepting ability, π-conjugated system, and metal-ion chelating properties make it an excellent candidate for optical sensing applications. tandfonline.com

Many fluorescent benzimidazole derivatives operate through a mechanism called Excited-State Intramolecular Proton Transfer (ESIPT), which leads to a large Stokes shift (a significant difference between the absorption and emission wavelengths). researchgate.netrsc.org This property is highly desirable for fluorescent probes as it minimizes self-absorption and improves detection sensitivity. The ESIPT mechanism is particularly prominent in derivatives like 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI). mdpi.com

While this compound itself does not possess the specific phenolic group required for the classic ESIPT mechanism, the fundamental benzimidazole scaffold can be incorporated into more complex fluorescent systems. The fluorescence in such systems can arise from π-π* transitions within the conjugated molecule. researchgate.net The properties of these materials can be fine-tuned by adding various substituents. The long pentadecyl chain can influence the molecule's solubility, aggregation behavior, and interaction with cellular membranes or other hydrophobic environments, which are critical factors in the design of sensors for biological or environmental applications. For instance, benzimidazole-based fluorescent probes have been successfully developed for the selective detection of metal ions such as Co²⁺, Cu²⁺, and Zn²⁺. rsc.org The coordination of the metal ion with the benzimidazole nitrogen atoms often leads to a detectable change in the fluorescence signal (e.g., quenching or enhancement). rsc.org

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations for 2-Pentadecyl-1H-benzimidazole

The synthesis of 2-substituted benzimidazoles, including this compound, is a well-established area of organic chemistry. However, the growing emphasis on sustainable and environmentally benign chemical processes presents new opportunities for innovation. Future research in this domain should focus on the development of novel synthetic methodologies that align with the principles of green chemistry.

Key areas for exploration include:

Catalyst-Free and Solvent-Free Reactions: Traditional methods for benzimidazole (B57391) synthesis often rely on harsh reaction conditions and the use of hazardous organic solvents. eprajournals.com Recent advancements have demonstrated the feasibility of catalyst-free synthesis of 2-alkyl and 2-aryl substituted benzimidazoles at room temperature, often with nearly quantitative yields and high atom economy. bohrium.com These methods, which can be conducted in sustainable solvents like ethanol (B145695) or even under solvent-free conditions, significantly reduce the generation of toxic waste. eprajournals.combohrium.com Further research could optimize these catalyst-free approaches specifically for long-chain alkyl aldehydes like hexadecanal, the precursor for this compound.

Use of Green Catalysts: The exploration of heterogeneous, recyclable, and eco-friendly catalysts offers another promising avenue. For instance, Cu(II)-SBA-15 has been successfully employed as a recyclable catalyst for the synthesis of 2-aryl benzimidazoles, demonstrating high conversion rates and yields in a short timeframe. rsc.org Similarly, the use of ammonium (B1175870) chloride as a readily available and non-toxic catalyst has been reported for the synthesis of 2-substituted benzimidazoles. Investigating the applicability and efficiency of these and other green catalysts, such as those derived from natural sources, for the synthesis of this compound is a worthy pursuit. eprajournals.com

Microwave-Assisted Synthesis: Microwave-induced organic reactions represent a simple, fast, and efficient method for the synthesis of benzimidazole derivatives. rjptonline.org This technique can drastically reduce reaction times from hours to minutes or seconds, contributing to a more energy-efficient process. rjptonline.org The application of microwave assistance to the synthesis of this compound could offer significant advantages in terms of speed and yield. rjptonline.org

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst, often at room temperature. | High atom economy, no toxic waste, reduced cost and complexity. bohrium.com |

| Green Catalysis | Utilizes recyclable and environmentally benign catalysts (e.g., Cu(II)-SBA-15). rsc.org | High conversion and yields, easy catalyst separation, and reusability. rsc.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. | Significantly reduced reaction times, increased yields, and energy efficiency. rjptonline.org |

| Solvent-Free Reactions | Conducted without the use of organic solvents. | Reduced environmental impact, lower cost, and simplified work-up procedures. eprajournals.com |

Deeper Mechanistic Elucidation of Biological Activities

While preliminary studies have highlighted the biological potential of this compound, a comprehensive understanding of its mechanism of action at the molecular level is largely unexplored. Future research should aim to unravel the intricate molecular pathways through which this compound exerts its effects.

Key research questions to address include:

Identification of Molecular Targets: A crucial step is to identify the specific enzymes, receptors, or other biomolecules with which this compound interacts. The benzimidazole scaffold is known to interact with a wide array of biological targets, and its derivatives have shown the ability to modulate diverse receptors and enzymes. nih.govresearchgate.net Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the direct binding partners of this compound.

Pathway Analysis: Once the molecular targets are identified, subsequent studies should focus on elucidating the downstream signaling pathways that are modulated by the compound. This could involve investigating changes in protein expression, phosphorylation events, and gene expression profiles in response to treatment with this compound.

Role of the Pentadecyl Chain: A key area of investigation should be the specific role of the long pentadecyl chain at the 2-position of the benzimidazole ring. This lipophilic tail likely plays a significant role in the compound's pharmacokinetic properties, such as membrane permeability and distribution, as well as its interaction with hydrophobic binding pockets in target proteins.

Rational Design of this compound Analogues with Enhanced Selectivity and Potency

The structural versatility of the benzimidazole scaffold provides a fertile ground for the rational design of analogues with improved therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, allowing for the systematic modification of the this compound structure to optimize its biological activity.

Future design strategies could focus on:

Modifications of the Benzimidazole Core: Introduction of various substituents at the N-1, C-5, and C-6 positions of the benzimidazole ring can significantly influence the compound's potency and selectivity. nih.gov For instance, SAR studies on other 2-substituted benzimidazoles have shown that modifications at these positions can enhance interactions with viral proteins or improve pharmacokinetic properties.

Alterations of the Alkyl Chain: The length, branching, and introduction of functional groups within the pentadecyl chain can be systematically varied to probe its influence on biological activity. These modifications can affect the compound's lipophilicity and its fit within the binding site of the target protein.

Bioisosteric Replacements: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—can lead to analogues with improved potency, selectivity, or metabolic stability.

Table 2: Potential Modifications for Analogue Design

| Position of Modification | Type of Modification | Desired Outcome |

|---|---|---|

| N-1 Position | Alkylation, Arylation | Enhanced potency, altered solubility. nih.gov |

| C-2 Position | Chain length variation, introduction of unsaturation or heteroatoms | Improved binding affinity and selectivity. |

| C-5/C-6 Positions | Introduction of electron-donating or electron-withdrawing groups | Modulated electronic properties and target interactions. |

Integration of Advanced Computational Techniques in this compound Research

In silico methods are indispensable tools in modern drug discovery and can significantly accelerate the research and development process for this compound and its analogues. nih.gov

Advanced computational techniques that can be integrated into future research include:

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues within the active site of potential biological targets. nih.govresearchgate.net Molecular docking studies can help to rationalize observed biological activities and guide the design of new derivatives with improved binding affinities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of benzimidazole derivatives and their biological activity. researchgate.net This can provide valuable insights into the structural requirements for optimal activity and aid in the design of more potent compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target protein over time, offering insights into the stability of the ligand-protein complex. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be performed to assess the drug-like qualities of newly designed analogues at an early stage, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.govnih.gov

Investigation of Multi-Targeting Strategies for Complex Biological Systems

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are often multifactorial, involving the dysregulation of multiple biological pathways. nih.govresearchgate.net The traditional "one drug, one target" paradigm has shown limitations in treating such diseases. nih.gov Consequently, the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple targets is an increasingly attractive therapeutic strategy. nih.govnih.gov

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands that can interact with a variety of biological targets. nih.govresearchgate.net This makes this compound and its derivatives promising candidates for the development of MTDLs.

Future research in this area could involve:

Designing Hybrid Molecules: This approach involves combining the pharmacophoric features of this compound with those of other known bioactive molecules to create hybrid compounds with dual or multiple activities.

Screening against Multiple Targets: this compound and its analogues can be systematically screened against a panel of targets known to be involved in a particular complex disease.

Polypharmacology Studies: Investigating the polypharmacology of this compound—its ability to interact with multiple targets—can uncover both its therapeutic potential and potential off-target effects. nih.gov

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Q. What are the standard synthetic routes for 2-pentadecyl-1H-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation of o-phenylenediamine with a pentadecyl-substituted carbonyl derivative under acidic conditions. Traditional methods use acetic acid or HCl as catalysts, while solvent-free protocols (e.g., trifluoroacetic acid catalysis) improve atom economy . Phillips’ method (1928) for 2-substituted benzimidazoles remains foundational, employing reflux conditions with aldehydes and amines . For reproducibility, monitor reaction time (6–12 hours) and stoichiometry, as excess aldehyde can lead to side products. Yields vary (50–75%) depending on alkyl chain steric effects .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

Core techniques include:

- NMR spectroscopy : and NMR to verify alkyl chain integration (e.g., pentadecyl protons at δ 0.8–1.5 ppm) and benzimidazole ring protons (δ 7.2–8.3 ppm) .

- IR spectroscopy : Confirm N–H stretching (≈3400 cm) and C=N/C–N vibrations (1600–1450 cm) .

- Elemental analysis : Validate empirical formulas (e.g., CHN) with ≤0.3% deviation .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks .

Q. How are preliminary biological activities of this compound derivatives screened?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .

- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Spectrophotometric methods to assess interactions with targets like kinases or oxidoreductases .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for large-scale production?

- Catalyst screening : Test Lewis acids (e.g., MgCl) or organocatalysts (e.g., trifluoroacetic acid) to enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves yield (≈15% increase) compared to conventional reflux .

- Green chemistry : Use CO-mediated cyclization under H for solvent-free, high-purity (>95%) products .

Q. How should researchers resolve contradictions in spectral data for novel this compound analogs?

- Cross-validation : Combine - HSQC/HMBC NMR to assign ambiguous peaks (e.g., overlapping alkyl/aromatic signals) .

- X-ray crystallography : Resolve tautomeric ambiguities (e.g., 1H vs. 3H-benzimidazole forms) via single-crystal analysis .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound derivatives?

- Substituent variation : Synthesize analogs with shorter/longer alkyl chains or electron-withdrawing groups (e.g., Cl, NO) to assess hydrophobicity/electronic effects .

- Pharmacophore mapping : Use molecular docking (AutoDock, Glide) to identify critical binding motifs (e.g., benzimidazole core vs. alkyl tail) .

- In vivo pharmacokinetics : Evaluate logP and metabolic stability (e.g., CYP450 assays) to correlate SAR with bioavailability .

Q. How can researchers identify novel biological targets for this compound derivatives?

- Proteomic profiling : SILAC or TMT labeling to detect protein interaction networks in treated cells .

- CRISPR-Cas9 screens : Identify gene knockouts that sensitize/resist compound treatment .

- Target prediction tools : Use SwissTargetPrediction or SEA to hypothesize targets (e.g., tubulin, topoisomerases) .

Q. What advanced techniques validate the crystallographic and conformational properties of this compound?

- Single-crystal XRD : Resolve intermolecular interactions (e.g., π-π stacking, H-bonding) in the solid state .

- Molecular dynamics simulations : Analyze alkyl chain flexibility in lipid bilayers (GROMACS, NAMD) .

- DSC/TGA : Assess thermal stability (decomposition >250°C) for formulation studies .

Methodological Considerations for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.